LogP Lipophilicity Comparison
The computed octanol-water partition coefficient (LogP) for 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is 3.78 [1]. This value lies between the LogP of the unsubstituted aniline analog (4-bromo-5-ethoxy-2-nitroaniline, LogP = 3.44) and the N-butyl derivative (4-bromo-N-butyl-5-ethoxy-2-nitroaniline, LogP = 4.56) .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.78 [1] |
| Comparator Or Baseline | 4-Bromo-5-ethoxy-2-nitroaniline: LogP = 3.44; 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline: LogP = 4.56 |
| Quantified Difference | ΔLogP = +0.34 (vs. unsubstituted); ΔLogP = -0.78 (vs. N-butyl) |
| Conditions | Predicted/calculated LogP values from ChemSrc and ChemSpider databases |
Why This Matters
This intermediate lipophilicity provides a balanced solubility profile for both organic and aqueous reaction media, making it a versatile intermediate for diverse synthetic transformations compared to more polar or hydrophobic analogs.
- [1] ChemSrc. 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. CAS 1280786-88-0. LogP: 3.784. (accessed 2025). View Source
